molecular formula C24H23N5O2 B4637730 (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B4637730
M. Wt: 413.5 g/mol
InChI Key: SFJBTFLZXDMLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazoles and pyridines. This compound is characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a piperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process may start with the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the phenyl and pyridine groups. The final step often involves the coupling of the piperazine moiety to the core structure. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest that it could act as a ligand for various biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In an industrial context, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could act as an agonist or antagonist for various receptors, modulating their activity.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE include other isoxazole and pyridine derivatives, such as:

    3-Phenylisoxazole: A simpler isoxazole derivative with potential biological activity.

    4-Pyridylmethylpiperazine: A compound with a similar piperazine moiety, often used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may confer unique biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-17-15-20(21-22(27-31-23(21)26-17)18-7-3-2-4-8-18)24(30)29-13-11-28(12-14-29)16-19-9-5-6-10-25-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJBTFLZXDMLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE

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